1-amino-2,3-dihydro-1H-inden-4-ol
Overview
Description
1-amino-2,3-dihydro-1H-inden-4-ol is an organic compound with a unique structure that combines an indane backbone with an amino and hydroxyl group
Scientific Research Applications
1-amino-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Future Directions
Indole derivatives, which share a similar structure with “1-amino-2,3-dihydro-1H-inden-4-ol”, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “this compound” and similar compounds could also have potential for future research and development in the field of medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-2,3-dihydro-1H-inden-4-ol can be synthesized through several methods. One common approach involves the reaction of indanone with ammonia in the presence of a reducing agent. Another method includes the reduction of 1-nitro-2,3-dihydro-1H-inden-4-ol using hydrogen gas over a palladium catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and automated systems helps in achieving high throughput and product quality.
Chemical Reactions Analysis
Types of Reactions
1-amino-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Leads to fully saturated derivatives.
Substitution: Forms amides or other substituted products.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2,3-dihydro-1H-inden-2-ol
- 1-amino-2,3-dihydro-1H-inden-5-ol
- 1-amino-2,3-dihydro-1H-inden-6-ol
Uniqueness
1-amino-2,3-dihydro-1H-inden-4-ol is unique due to the position of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This positional difference can significantly impact its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKPABLUSNUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479206-20-7 | |
Record name | 1-amino-2,3-dihydro-1H-inden-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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